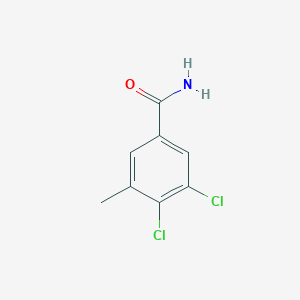

3,4-Dichloro-5-methylbenzamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dichloro-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCSONARRRNYRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

High-Precision Characterization of Halogenated Benzamides: A Case Study of 3,4-Dichloro-5-methylbenzamide

Executive Summary

In the high-stakes arena of small molecule drug discovery and agrochemical development, the precise characterization of halogenated intermediates is non-negotiable. This guide focuses on 3,4-Dichloro-5-methylbenzamide , a specific constitutional isomer of the dichloromethylbenzamide family.

While often confused with its N-methyl analog (3,4-dichloro-N-methylbenzamide), the 5-methyl variant presents unique steric and electronic properties governed by the substitution pattern on the aromatic ring. This whitepaper provides a definitive reference for its molecular weight, formula, isotopic signature, and synthesis logic, serving as a self-validating protocol for researchers confirming this structure in the lab.

Part 1: Fundamental Physicochemical Architecture

Molecular Formula Derivation

To ensure absolute accuracy, we derive the formula ab initio based on the IUPAC nomenclature "this compound".

-

Core Scaffold: Benzamide (

). -

Substitutions:

-

Position 1: Amide group (

). -

Position 3: Chlorine (

) replaces Hydrogen. -

Position 4: Chlorine (

) replaces Hydrogen. -

Position 5: Methyl group (

) replaces Hydrogen. -

Positions 2, 6: Remain as Hydrogen (

).

-

Atom Count Summation:

-

Carbon: 6 (Ring) + 1 (Amide) + 1 (Methyl) = 8

-

Hydrogen: 2 (Ring positions 2,6) + 2 (Amide) + 3 (Methyl) = 7

-

Nitrogen: 1

-

Oxygen: 1

Final Molecular Formula:

Molecular Weight & Mass Spectrometry Data

In analytical chemistry, distinguishing between Average Molecular Weight (for molarity calculations) and Monoisotopic Mass (for HRMS confirmation) is critical.

| Parameter | Value | Usage Context |

| Average Molecular Weight | 204.05 g/mol | Stoichiometric calculations, yield determination. |

| Monoisotopic Mass | 202.9905 Da | High-Resolution Mass Spectrometry (HRMS) target ( |

| Exact Mass | 202.99047 | Theoretical baseline for mass error calculation (< 5 ppm). |

Critical Note on Isomers: This compound is a constitutional isomer of 3,4-dichloro-N-methylbenzamide (CAS 6077-76-5). They share the exact same mass and formula. Differentiation requires NMR (see Section 4) or fragmentation analysis, not just MS1.

Part 2: Structural Visualization & Connectivity

The following diagram illustrates the precise connectivity and numbering scheme to prevent nomenclature errors during synthesis or spectral assignment.

Part 3: The Isotopic Signature (The "Chlorine Fingerprint")

When analyzing chlorinated compounds via Mass Spectrometry, the molecular weight alone is insufficient. You must validate the Isotope Pattern . Chlorine exists naturally as

For a molecule with two chlorine atoms (

-

M (Monoisotopic):

-

M+2:

-

M+4:

Protocol Check: If your MS spectrum does not show a triplet cluster at m/z 203, 205, and 207 with relative intensities of roughly 9:6:1 , the compound is not a dichloro-derivative.

Part 4: Synthesis & Process Logic

Synthesizing this compound requires a strategy that avoids over-chlorination. The most robust route involves the amidation of the corresponding acid chloride.

Synthetic Workflow Diagram

Detailed Protocol (Self-Validating)

-

Activation: Dissolve 1.0 eq of 3,4-dichloro-5-methylbenzoic acid in anhydrous toluene. Add 1.5 eq of Thionyl Chloride (

) and a catalytic drop of DMF. Reflux until gas evolution (-

Validation: Aliquot into MeOH; TLC should show the methyl ester (faster running) vs. the acid.

-

-

Amidation: Concentrate the acid chloride to remove excess

. Dissolve in dry THF and add dropwise to a stirred solution of concentrated aqueous ammonia at 0°C. -

Isolation: The benzamide is typically less soluble in water than the ammonium salts. Filter the precipitate.[3]

-

Purification: Recrystallize from Ethanol/Water.

Part 5: Analytical Verification Protocols

To confirm the identity of the synthesized material, utilize the following orthogonal methods.

Nuclear Magnetic Resonance (NMR)

NMR is the only way to definitively distinguish the 5-methyl isomer from the N-methyl isomer.

-

NMR (DMSO-d6, 400 MHz):

- 2.35 ppm (s, 3H): Methyl group attached to the aromatic ring . (If this signal is a doublet at ~2.8 ppm and couples to NH, it is the N-methyl isomer).

-

7.40 - 8.10 ppm (m, 2H): Aromatic protons (H2 and H6). Look for meta-coupling (

-

7.50, 8.00 ppm (br s, 2H): Amide

High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI+ (Electrospray Ionization, Positive Mode).

-

Target Ion:

. -

Calculated m/z: 203.9978 (using monoisotopic masses for C, H, N, O and

). -

Acceptance Criteria: Mass error

.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6077-76-5 (Isomer Analog Reference). Retrieved from [Link]

- Context: Used for comparative physicochemical d

- Context: Reference for the precursor scaffold and ring numbering logic.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Solubility of 3,4-Dichloro-5-methylbenzamide in organic solvents

An In-Depth Technical Guide to the Solubility of 3,4-Dichloro-5-methylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes established principles of organic chemistry, solubility data of analogous benzamide structures, and standard methodologies to offer a predictive framework and a robust protocol for its experimental determination. Understanding the solubility of this compound is critical for its application in medicinal chemistry, agrochemical research, and materials science, where solution-phase behavior dictates reaction kinetics, formulation efficacy, and bioavailability.

Introduction: The Significance of this compound and Its Solubility

This compound belongs to the benzamide class of organic compounds, a scaffold of significant interest in pharmaceutical and agrochemical research due to its diverse biological activities.[1] The specific substitution pattern of two chlorine atoms and a methyl group on the benzene ring, along with the primary amide group, imparts a unique combination of lipophilicity, polarity, and hydrogen bonding potential. These molecular features are the primary determinants of the compound's solubility in various organic solvents.

The solubility of an active pharmaceutical ingredient (API) or an agrochemical candidate is a critical physicochemical parameter that influences:

-

Synthesis and Purification: Choice of appropriate solvents for reaction media and crystallization processes.

-

Formulation Development: Designing stable and effective delivery systems, whether for oral, topical, or injectable administration.

-

Bioavailability: The rate and extent to which the compound is absorbed into a living system.

-

Analytical Characterization: Selection of suitable solvents for techniques like HPLC, NMR, and mass spectrometry.[2]

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a qualitative and predictive analysis of its behavior in common organic solvents, and present a detailed experimental protocol for its quantitative determination.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For this compound, the key molecular features influencing its solubility are:

-

The Benzamide Moiety: The amide group (-CONH2) is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[4] This confers a degree of polarity to the molecule and promotes solubility in polar solvents.

-

The Dichlorinated Phenyl Ring: The benzene ring itself is nonpolar. The two chlorine substituents are electronegative, introducing polar C-Cl bonds, but their symmetrical placement can partially cancel out their dipole moments. Overall, the dichlorinated ring contributes significantly to the molecule's lipophilicity and size.

-

The Methyl Group: The methyl group (-CH3) is a nonpolar, electron-donating group that further enhances the lipophilicity of the molecule.

Based on these structural attributes, we can predict the solubility of this compound in various classes of organic solvents.

Factors Influencing Solubility

Caption: Key molecular and external factors governing the solubility of this compound.

Predicted Solubility in Common Organic Solvents

While experimental data for this compound is scarce, we can infer its likely solubility based on studies of benzamide and other substituted derivatives.[5][6] The solubility of benzamide generally follows the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[7] The presence of the dichloro and methyl groups in this compound will increase its lipophilicity compared to the parent benzamide.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The amide group can hydrogen bond with the solvent's hydroxyl group. The increased lipophilicity from the substituted ring may slightly decrease solubility compared to unsubstituted benzamide. |

| Polar Aprotic | Acetone, DMSO, DMF | High | These solvents can act as hydrogen bond acceptors for the amide N-H protons. Their polarity can also accommodate the polar regions of the molecule. |

| Nonpolar | Toluene, Hexane | Low to Very Low | The overall polarity of the benzamide moiety will limit its solubility in highly nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The presence of chlorine atoms in both the solute and solvent can lead to favorable dipole-dipole interactions. |

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[8]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

Caption: Step-by-step workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of solid this compound and add it to a sealed vial containing a known volume of the chosen organic solvent.[8] The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach thermodynamic equilibrium.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by drawing off the supernatant, or by direct filtration through a syringe filter compatible with the organic solvent.[8] It is critical to maintain the temperature during this step to avoid any change in solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear saturated solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[2] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Conclusion

References

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Solubility of Things. (n.d.). Benzamide.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.

- Benchchem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- BenchChem. (2025). The Influence of N-Substituents on Benzamide Activity: A Comparative Analysis for Drug Discovery Professionals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Amide Coupling Protocols for 3,4-Dichloro-5-methylbenzamide Derivatives

Introduction: The Challenge and Importance of Substituted Benzamides

The amide bond is a cornerstone of medicinal chemistry, featuring prominently in a vast array of pharmaceuticals.[1][2] Derivatives of 3,4-dichloro-5-methylbenzamide represent a scaffold of significant interest for drug development professionals, with the substituted benzene ring offering a platform for tuning physicochemical properties and biological activity. However, the synthesis of these specific amides is not without its challenges. The electron-withdrawing nature of the two chlorine atoms deactivates the carboxylic acid, while the ortho-chloro and methyl substituents introduce steric hindrance. These factors can render standard amide coupling conditions sluggish and low-yielding, particularly when coupling with poorly nucleophilic amines.[3][4]

This application note provides a detailed guide for researchers, outlining two robust protocols for the synthesis of this compound derivatives. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and offer a comparative analysis to guide your synthetic strategy.

Mechanistic Insights: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine is generally unfavorable. The reaction requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.[5][6] This is achieved using coupling reagents. We will focus on two highly effective systems: uronium/aminium salts (HATU) and carbodiimides (EDC) with additives.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): As a uronium salt, HATU is among the most efficient coupling reagents, especially for sterically demanding or electron-deficient substrates.[7] The reaction proceeds in two stages:

-

The carboxylate, formed by deprotonation with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU.[8][9]

-

This forms a highly reactive O-acyl(tetramethyl)isouronium salt, which is rapidly converted into an OAt-active ester. This active ester is then readily attacked by the amine to form the desired amide, releasing tetramethylurea as a byproduct.[8][10] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[8]

-

-

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This is a classic, cost-effective carbodiimide-based method.[6]

-

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

However, this intermediate can be unstable and may rearrange to a non-reactive N-acylurea byproduct. To prevent this and increase efficiency, an additive like HOBt is introduced.[3] HOBt traps the O-acylisourea intermediate to form a more stable HOBt-active ester.

-

This active ester then reacts with the amine to yield the amide product. The byproduct, a water-soluble urea derivative, can typically be removed during aqueous workup.[11]

-

Figure 1: General workflow for amide bond formation.

Experimental Protocols

The following protocols describe the synthesis of a model compound, N-benzyl-3,4-dichloro-5-methylbenzamide, from 3,4-dichloro-5-methylbenzoic acid and benzylamine.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for challenging substrates, including sterically hindered acids or poorly nucleophilic amines, where high yields are desired.[7]

Materials and Reagents:

-

3,4-dichloro-5-methylbenzoic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[9]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Saturated NaCl (Brine) (aq)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4-dichloro-5-methylbenzoic acid (e.g., 219 mg, 1.0 mmol).

-

Dissolve the acid in anhydrous DMF (e.g., 5 mL).

-

Add DIPEA (e.g., 523 µL, 3.0 mmol) to the solution and stir for 2 minutes.

-

Add HATU (e.g., 456 mg, 1.2 mmol) in one portion. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid. The solution may turn yellow.[1]

-

Slowly add benzylamine (e.g., 120 µL, 1.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water (e.g., 50 mL) and extract with EtOAc (3 x 30 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure amide.

Figure 2: Workflow for HATU-mediated amide coupling.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a robust and more economical method suitable for routine amide synthesis. It may require longer reaction times or gentle heating for less reactive partners.[3][12]

Materials and Reagents:

-

3,4-dichloro-5-methylbenzoic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

EDC·HCl (1.5 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Saturated NaCl (Brine) (aq)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for chromatography

Procedure:

-

To a clean, dry round-bottom flask, add 3,4-dichloro-5-methylbenzoic acid (e.g., 219 mg, 1.0 mmol) and HOBt (e.g., 162 mg, 1.2 mmol).

-

Dissolve the solids in anhydrous DCM (e.g., 10 mL).

-

Add benzylamine (e.g., 120 µL, 1.1 mmol) followed by DIPEA (e.g., 523 µL, 3.0 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (e.g., 287 mg, 1.5 mmol) in one portion.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

-

Once complete, dilute the reaction mixture with DCM (20 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Figure 3: Workflow for EDC/HOBt-mediated amide coupling.

Comparative Summary of Protocols

| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |

| Coupling Reagent | HATU | EDC·HCl |

| Additive | None required | HOBt (or similar) |

| Base | DIPEA (non-nucleophilic) | DIPEA or Et₃N |

| Solvent | DMF, ACN | DCM, DMF |

| Typical Time | 2-4 hours | 12-24 hours |

| Reactivity | Very High | High |

| Cost-Effectiveness | Lower | Higher |

| Key Advantage | Excellent for hindered/deactivated substrates; fast reaction times.[7] | Economical; byproducts are water-soluble, simplifying workup.[11] |

| Key Disadvantage | Higher cost; byproducts require chromatography for removal. | Slower reaction times; potential for N-acylurea side product. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete activation of the carboxylic acid. 2. Poorly nucleophilic amine (e.g., electron-deficient aniline). 3. Reagents (especially solvents) are not anhydrous. 4. Insufficient amount of base. | 1. Switch to a more powerful coupling reagent like HATU. 2. For EDC/HOBt, consider adding DMAP (0.1 eq) as a catalyst for difficult couplings.[3] Increase reaction temperature to 40-50 °C. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Ensure at least 2-3 equivalents of base are used to neutralize the acid and any HCl salts (from EDC·HCl). |

| Reaction Stalls | 1. Steric hindrance is too great for the chosen conditions. 2. Precipitation of reagents or starting materials from solution. | 1. Switch to HATU. Alternatively, convert the carboxylic acid to the more reactive acyl chloride using SOCl₂ or oxalyl chloride as a first step (use with caution).[13] 2. Switch to a more polar aprotic solvent like DMF or NMP. |

| Multiple Spots on TLC / Difficult Purification | 1. Formation of N-acylurea byproduct with EDC. 2. Excess unreacted amine or acid. 3. Byproducts from the coupling reagent (e.g., tetramethylurea from HATU). | 1. Ensure HOBt is used with EDC. Perform an acidic wash (e.g., 1 M HCl) during workup to remove the basic urea byproduct. 2. Perform sequential acidic (1M HCl) and basic (Sat. NaHCO₃) washes to remove unreacted starting materials. For stubborn amine removal, ion-exchange chromatography (SCX) can be effective.[14] 3. Careful column chromatography is typically required. Recrystallization can also be an effective purification method for solid products.[15] |

References

-

HATU - Wikipedia. Available at: [Link]

-

Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

-

Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. Available at: [Link]

-

HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

-

Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. Available at: [Link]

-

Application Note – Amide coupling 96-well plate kit - Synple Chem. Available at: [Link]

-

Looking for some advice for purification of diamide : r/Chempros - Reddit. Available at: [Link]

-

What is the best technique for amide purification? - ResearchGate. Available at: [Link]

-

Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

- US6362351B2 - Catalyst and method for amide formation - Google Patents.

-

Amide coupling reaction between a carboxylic acid and aniline derivatives - Reddit. Available at: [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. Available at: [Link]

-

Synthesis, Characterization and Biological Activities of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives | Semantic Scholar. Available at: [Link]

-

Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide - ResearchGate. Available at: [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. synplechem.com [synplechem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. hepatochem.com [hepatochem.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 8. HATU - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 11. peptide.com [peptide.com]

- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 13. reddit.com [reddit.com]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

Using 3,4-Dichloro-5-methylbenzamide in structure-activity relationship (SAR) studies

Application Note: Structural Optimization & SAR Profiling using 3,4-Dichloro-5-methylbenzamide

Executive Summary

This guide details the strategic application of This compound (and its derivatives) in Structure-Activity Relationship (SAR) studies.[1] While benzamides are ubiquitous scaffolds in drug discovery—found in antipsychotics (Sulpiride), antiemetics (Metoclopramide), and histone deacetylase (HDAC) inhibitors—the specific 3,4-dichloro-5-methyl substitution pattern represents a high-value "probe" motif.[1]

This specific trisubstituted arrangement allows researchers to simultaneously interrogate three critical molecular interactions:

-

Electronic Modulation: The electron-withdrawing nature of the dichloro-motif (Hammett

effects).[1] -

Hydrophobic Filling: The lipophilic contribution of the halogens and the methyl group.

-

Conformational Locking: The "Magic Methyl" effect, where the 5-position methyl group restricts rotation around the phenyl-carbonyl bond, potentially locking the bioactive conformation.

Chemical Profile & Mechanistic Rationale

Before initiating synthesis, it is crucial to understand the physicochemical properties this scaffold introduces to a lead series.

| Property | Value (Approx.) | SAR Implication |

| Molecular Weight | ~204.05 Da | Fragment-like; leaves room for elaboration (Rule of 3 compliant).[1] |

| cLogP | 2.8 - 3.2 | High lipophilicity; ideal for hydrophobic pockets but requires monitoring for solubility issues.[1] |

| H-Bond Donors | 1 (Amide NH) | Critical for backbone interactions (e.g., hinge binding in kinases).[1] |

| H-Bond Acceptors | 1 (Carbonyl O) | Vector for water-mediated or direct interactions.[1] |

| Electronic Effect | Deactivates the ring, increasing the acidity of the amide NH (stronger H-bond donor).[1] |

The "Probe" Logic

In an SAR campaign, you switch from a standard phenyl or mono-substituted ring to the 3,4-dichloro-5-methyl analog to test the "Tight Fit" Hypothesis .[1] If potency increases significantly compared to the 3,4-dichloro analog (lacking methyl), it confirms that the target pocket has a specific hydrophobic cleft at the 5-position (meta), often leading to significant gains in selectivity.

Protocol A: Modular Synthesis for SAR Library Generation

Objective: Synthesize a library of N-substituted-3,4-dichloro-5-methylbenzamides to scan the R-group tolerance while maintaining the core scaffold.

Reagents:

-

Starting Material: 3,4-Dichloro-5-methylbenzoic acid (CAS: Available or synthesized via Sandmeyer from corresponding aniline).[1]

-

Activator: Thionyl Chloride (

) or HATU.[1] -

Amines: Diverse set (aliphatic, aromatic, heteroaromatic).

Workflow Diagram (Synthesis)

Caption: Modular synthesis route converting the benzoic acid core into diverse amide analogs via acid chloride activation.

Step-by-Step Procedure:

-

Acid Chloride Formation (The Scaffold Activation):

-

Dissolve 1.0 eq of 3,4-dichloro-5-methylbenzoic acid in anhydrous toluene.

-

Add 1.5 eq of thionyl chloride (

) and a catalytic drop of DMF. -

Reflux for 2–3 hours until gas evolution (

, -

Concentrate in vacuo to remove excess

.[1] Note: The resulting acid chloride is moisture sensitive; use immediately.

-

-

Amide Coupling (The Library Diversification):

-

Workup & Isolation:

Protocol B: SAR Evaluation & Data Interpretation

Once the library is synthesized, the compounds must be evaluated to determine the contribution of the 3,4-dichloro-5-methyl motif.[1]

Comparative Analysis Strategy

To prove the utility of this scaffold, you must generate a Matched Molecular Pair (MMP) dataset. Do not test the compound in isolation.

The Comparison Set:

-

Compound A (Baseline): 3,4-Dichlorobenzamide (No methyl).[1]

-

Tests: Is the methyl group clashing or filling a pocket?

-

-

Compound B (Electronic Control): 3-Chloro-5-methylbenzamide.[1]

-

Tests: Is the 4-position chlorine essential for potency (sigma-hole interaction)?

-

-

Compound C (Target): this compound.[1]

Decision Tree for SAR Optimization

Caption: SAR decision logic based on the biological activity of the 3,4-dichloro-5-methyl probe relative to unsubstituted analogs.

Application Notes for Specific Targets

-

Kinase Inhibitors: The 3,4-dichloro motif is often used to target the hydrophobic "back pocket" (Gatekeeper region) of kinases. The 5-methyl group can induce a twist in the benzamide, forcing the molecule to adopt a non-planar conformation that may match the ATP-binding site geometry better than a planar analog [1].[1]

-

Ion Channels (TRP/GABA): Benzamides are frequent modulators.[1] The lipophilicity of this specific scaffold aids in membrane penetration and accessing transmembrane binding sites.

-

Agrochemicals: The 3,4-dichloro substitution is historically significant in herbicides (e.g., Propanil analogs) due to its resistance to metabolic degradation by ring hydroxylation [2].

References

-

Structure-Activity Relationship (SAR)

-

Lipophilicity and Electronic Effects in Benzamide SAR.

-

Synthesis of Polysubstituted Benzamides.

-

Biological Activity of Dichloro-benzamides (Antifungal/Antimicrobial).

Sources

- 1. 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide | C16H22Cl2N2O | CID 13544015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: The 3,4-Dichloro-5-methylbenzamide Scaffold as a Privileged Motif for Kinase Inhibitor Design

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in the 21st century.[1][2] The approval of Imatinib in 2001 marked a paradigm shift, validating the therapeutic potential of small molecule kinase inhibitors (SMKIs) and igniting a new era in targeted therapy.[1][2] A central strategy in modern medicinal chemistry is the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity.[3] The benzamide scaffold is a quintessential example, forming the core of numerous approved drugs due to its synthetic tractability and its ability to form key hydrogen bonds within protein active sites.[3][4]

This application note provides a technical guide for leveraging a specific, highly functionalized benzamide motif—the 3,4-dichloro-5-methylbenzamide scaffold —for the design and development of novel kinase inhibitors. We will use the discovery of potent inhibitors for Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) as a guiding case study to illustrate the workflow from initial hit identification to lead optimization.[5] MAP4K4 is a promising therapeutic target for conditions such as diabetes and neurodegenerative diseases.[5][6] This guide will provide detailed, field-proven protocols for chemical synthesis, in vitro biochemical assays, and cell-based functional assays, offering researchers a comprehensive playbook for their own kinase inhibitor discovery programs.

Section 1: The Scaffold - Synthesis and Chemical Rationale

Rationale for Use

The this compound scaffold is not merely a synthetic building block; its specific substitution pattern offers distinct advantages for kinase inhibitor design:

-

Hydrogen Bonding: The primary or secondary amide group is a superb hydrogen bond donor and acceptor, capable of forming critical interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for type I and II inhibitors.[3]

-

Hydrophobic Interactions: The dichlorinated phenyl ring provides a well-defined hydrophobic moiety that can occupy hydrophobic pockets within the active site. The chlorine atoms can also participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity.

-

Vector for Growth: The amide nitrogen provides a convenient attachment point for diverse chemical groups. This allows for systematic exploration of structure-activity relationships (SAR) by extending substituents into different regions of the kinase active site to improve potency and selectivity.[7]

General Synthetic Protocol: Amide Coupling

The synthesis of this compound derivatives is typically achieved via a standard amide coupling reaction between the corresponding carboxylic acid and a primary or secondary amine.

Protocol: Synthesis of a Representative this compound Derivative

This protocol describes the coupling of 3,4-dichloro-5-methylbenzoic acid with a hypothetical amine, "R-NH2".

Materials:

-

3,4-dichloro-5-methylbenzoic acid

-

Amine (R-NH2)

-

N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent[8]

-

1-Hydroxybenzotriazole (HOBt)[8]

-

Anhydrous N,N-Dimethylformamide (DMF)[3]

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichloro-5-methylbenzoic acid (1.0 equivalent) in anhydrous DMF.

-

Add HOBt (1.2 equivalents) and DIC (1.2 equivalents) to the solution.[8] Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. Expert Insight: The use of HOBt and DIC forms an active ester intermediate, which minimizes side reactions and improves coupling efficiency.

-

Amine Addition: Add the desired amine (R-NH2, 1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) to remove unreacted acid and HOBt.

-

Wash with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Section 2: A Case Study in Kinase Inhibitor Design - Targeting MAP4K4

The discovery of potent and selective MAP4K4 inhibitors provides an excellent real-world example of how the this compound scaffold can be utilized.[5] MAP4K4 is a serine/threonine kinase implicated in insulin resistance and cancer cell migration.[5]

From Hit to Lead: A Workflow Overview

The drug discovery process is an iterative cycle of design, synthesis, and testing. The goal is to refine an initial "hit"—a compound with modest activity—into a "lead" compound with potent and selective activity, along with favorable drug-like properties.

Caption: Kinase inhibitor discovery workflow.

Structure-Activity Relationship (SAR) Exploration

Starting from an initial hit, medicinal chemists systematically synthesize and test analogues to understand which parts of the molecule are essential for activity.[7][9][10] For the this compound scaffold, modifications would typically focus on the amine component ("R-group") attached to the amide nitrogen.

The table below shows hypothetical SAR data for a series of MAP4K4 inhibitors based on this scaffold, illustrating how small changes can dramatically impact potency.

| Compound ID | R-Group (Substitution on Amide) | MAP4K4 IC50 (nM) | Rationale for Change |

| 1a | Phenyl | 850 | Initial Hit: Simple aromatic substituent. |

| 1b | 4-Fluorophenyl | 420 | Add electron-withdrawing group to probe electronic effects. |

| 1c | 3-Pyridyl | 150 | Introduce H-bond acceptor to seek new interactions. |

| 1d | 3-(N-methyl-imidazolyl) | 25 | Explore larger, more complex heterocycles for improved potency. |

| 1e | 4-Chlorophenyl | >1000 | Demonstrates that not all halogen substitutions are beneficial. |

Data is illustrative and based on common SAR trends in kinase inhibitor design.

Section 3: Core Experimental Protocols

Accurate and reproducible biological data is the cornerstone of any drug discovery project. The following are detailed protocols for key assays.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the kinase ATP-binding site.[11][12][13] It is a direct measure of target engagement and is used to determine the IC50 value (the concentration of inhibitor required to reduce tracer binding by 50%).

Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP site. When in close proximity, excitation of the Eu donor results in energy transfer to the Alexa Fluor™ acceptor, producing a high FRET signal. An inhibitor competes with the tracer, disrupting FRET in a dose-dependent manner.[11][13][14]

Caption: Principle of the LanthaScreen™ TR-FRET assay.

Materials:

-

Kinase (e.g., recombinant human MAP4K4)

-

1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11][12]

-

Test compounds serially diluted in DMSO

-

Low-volume 384-well plates (e.g., Corning #3676)

-

TR-FRET capable plate reader

Procedure:

-

Compound Plating: Prepare a serial dilution of test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 10 mM). Dispense 50 nL of each compound concentration into a 384-well assay plate. Include DMSO-only wells for "no inhibitor" (high signal) and a known potent inhibitor (e.g., staurosporine) for "full inhibition" (low signal) controls.

-

Prepare Kinase/Antibody Mix: Prepare a 2X Kinase/Antibody solution in 1X Kinase Buffer A. The final concentrations will need to be optimized, but a starting point could be 10 nM Kinase and 4 nM Eu-Antibody.[13]

-

Prepare Tracer Mix: Prepare a 2X Tracer solution in 1X Kinase Buffer A. The optimal concentration is typically near the Kd of the tracer for the kinase; a starting point could be 20 nM.

-

Assay Assembly:

-

Add 5 µL of the 2X Kinase/Antibody solution to each well of the assay plate.

-

Add 5 µL of the 2X Tracer solution to each well. The total assay volume is now 10 µL.

-

-

Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Normalize the data using the DMSO (0% inhibition) and control inhibitor (100% inhibition) wells.

-

Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell-Based Viability/Cytotoxicity Assay (CellTiter-Glo®)

After determining a compound's biochemical potency, it is crucial to assess its effect in a cellular context. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method to measure cell health by quantifying ATP, an indicator of metabolically active cells.[15][16][17] This can reveal cellular permeability, off-target toxicity, or on-target effects on cell proliferation.

Principle: The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP released from lysed cells, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP present.[17][18]

Materials:

-

Mammalian cell line of interest (e.g., a cancer cell line overexpressing a target kinase)

-

Cell culture medium appropriate for the cell line

-

Opaque-walled 96-well or 384-well plates[19]

-

Luminometer plate reader

Procedure:

-

Cell Seeding: Seed cells into an opaque-walled multiwell plate at a pre-determined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[18][19] Incubate overnight to allow cells to attach.

-

Compound Treatment: Add serially diluted test compounds to the wells. Incubate for the desired time period (e.g., 48 or 72 hours).

-

Reagent Equilibration: Before use, equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[19]

-

Assay Plate Equilibration: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[18][19] This prevents temperature gradients from affecting the enzyme kinetics.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[15][18]

-

Lysis and Signal Stabilization:

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the concentration of compound that causes a 50% reduction in cell viability (GI50) by plotting the luminescence signal against the log of the compound concentration.

Section 4: Conclusion and Future Directions

The this compound scaffold represents a validated and highly versatile starting point for the design of novel kinase inhibitors. Its inherent chemical properties facilitate strong binding to the kinase hinge region, while its synthetic accessibility allows for rapid exploration of structure-activity relationships. The protocols detailed in this note provide a robust framework for identifying initial hits, optimizing them into potent leads, and evaluating their cellular activity. Future efforts can expand upon this scaffold by exploring alternative substitution patterns, developing covalent or allosteric inhibitors, or applying it to new and emerging kinase targets within the human kinome.

References

-

CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

-

LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific.

-

CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation.

-

LanthaScreen® Eu Kinase Binding Assay for PLK4. Thermo Fisher Scientific.

-

CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.

-

CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

-

LanthaScreen™ Eu Kinase Binding Assay for PKMYT1. Thermo Fisher Scientific.

-

CellTiter-Glo™ Luminescent Cell Viability Assay. Promega Corporation.

-

LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific.

-

LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.

-

Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. ACS Medicinal Chemistry Letters.

-

Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. eLife.

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules.

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry.

-

The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.

-

Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. ResearchGate.

-

Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.

-

Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Omega.

-

Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry.

-

Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. Bioorganic & Medicinal Chemistry.

-

Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts.

-

Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.

-

Structure Activity Relationships. Drug Design Org.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals (Basel).

-

Drug Discovery - Inhibitor. chemical-kinomics.

-

Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. Bioorganic & Medicinal Chemistry.

-

Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry.

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank.

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences.

-

Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery.

Sources

- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 2. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 9. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 17. promega.com [promega.com]

- 18. promega.com [promega.com]

- 19. promega.com [promega.com]

Application Note: Strategies and Protocols for the N-Alkylation of 3,4-Dichloro-5-methylbenzamide

Abstract

The N-alkylation of aromatic amides is a cornerstone transformation in medicinal chemistry and materials science, enabling the synthesis of diverse molecular architectures with modulated biological activity and physicochemical properties. This guide provides an in-depth analysis of the reaction conditions for the N-alkylation of 3,4-dichloro-5-methylbenzamide, a substrate featuring electron-withdrawing substituents. We explore the fundamental principles governing this reaction, compare classical and modern catalytic approaches, and present detailed, validated protocols suitable for research and development laboratories. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic step.

Introduction: The Significance of N-Alkylated Benzamides

N-substituted benzamides are privileged scaffolds found in a vast array of pharmaceuticals and biologically active compounds. The introduction of an alkyl group onto the amide nitrogen can profoundly influence a molecule's lipophilicity, metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The target substrate, this compound, possesses a distinct electronic profile due to the two electron-withdrawing chlorine atoms on the aromatic ring. These substituents increase the acidity of the amide N-H proton, a factor that directly impacts the choice of base and reaction conditions for successful alkylation.

This application note moves beyond a simple recitation of steps to explain the chemical causality behind protocol design, empowering the researcher to troubleshoot and adapt these methods for novel derivatives.

Mechanistic Underpinnings: Overcoming the Amide's Reluctance

The primary challenge in amide N-alkylation lies in the inherent low nucleophilicity of the amide nitrogen. The nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it a weak nucleophile.[1] Therefore, direct alkylation with an alkyl halide is typically inefficient.

To facilitate the reaction, the amide must first be deprotonated by a base to form a highly nucleophilic amide anion, or "amidate".[2][3] This anion is ambident, meaning it has two nucleophilic sites: the nitrogen and the oxygen. The subsequent reaction with an electrophile (e.g., an alkyl halide) can lead to either the desired N-alkylation or the undesired O-alkylation, which forms an imino ether.

Figure 1: Competing N- vs. O-alkylation pathways following amide deprotonation.

Several factors determine the N/O selectivity:

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they solvate the base's cation, leaving a "naked" and highly reactive anion, which favors N-alkylation.[4]

-

Base Counter-ion: "Softer" cations (like K⁺ or Cs⁺) tend to favor N-alkylation over "harder" cations (like Li⁺ or Na⁺), which may coordinate more tightly with the harder oxygen atom.[4][5]

-

Alkylating Agent: More reactive alkylating agents (e.g., alkyl iodides, sulfates) can sometimes increase the proportion of O-alkylation.[5]

Optimizing Key Reaction Parameters

The success of the N-alkylation of this compound hinges on the careful selection of four key parameters. The following table provides a comparative guide for experimental design.

| Parameter | Choice & Rationale |

| Base | Strong Bases (e.g., NaH): Sodium hydride provides irreversible deprotonation, driving the reaction to completion. It is ideal for less reactive alkylating agents but requires anhydrous conditions and careful handling.[2][3] Weaker Bases (e.g., K₂CO₃, KOH, K₃PO₄): These are safer and easier to handle. The increased acidity of the substrate's N-H bond makes these bases viable. They are often used at elevated temperatures or with phase-transfer catalysts.[5][6][7] |

| Solvent | Polar Aprotic (DMF, THF, Acetonitrile): These are the solvents of choice. They effectively dissolve the amide and the resulting amidate salt while promoting the desired Sₙ2 reaction pathway for N-alkylation.[3][4] Aromatic Hydrocarbons (Toluene): Primarily used in catalytic "borrowing hydrogen" systems, often at higher temperatures.[8] |

| Alkylating Agent | Alkyl Halides (R-X): The reactivity follows the order R-I > R-Br > R-Cl. Alkyl bromides and iodides are most commonly used. Primary and benzylic halides are excellent substrates.[9] Alcohols (R-OH): Used in modern catalytic "borrowing hydrogen" reactions. This is a greener, more atom-economical approach where the alcohol is oxidized in situ to an aldehyde, which then undergoes reductive amination.[8][10][11] |

| Temperature | 0 °C to 80 °C: Classical methods using strong bases like NaH often proceed efficiently within this range. The initial deprotonation is often performed at 0 °C to control exothermicity, followed by warming to complete the alkylation. 80 °C to 150 °C: Reactions with weaker bases like K₂CO₃ or catalytic systems using alcohols typically require higher temperatures to achieve reasonable reaction rates.[7][8] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound.

Protocol 1: Classical N-Alkylation with Sodium Hydride (NaH)

This method is robust and generally high-yielding, making it a reliable choice for a wide range of alkyl halides.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., Benzyl Bromide, Ethyl Iodide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Deprotonation: Add anhydrous DMF to dissolve the amide (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: Milder N-Alkylation with Potassium Carbonate (K₂CO₃)

This protocol offers a safer alternative to using sodium hydride, though it may require higher temperatures and longer reaction times.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), finely powdered and dried

-

Alkyl halide (e.g., Benzyl Bromide, Ethyl Iodide)

-

Acetonitrile or DMF

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Preparation: To a round-bottom flask, add this compound (1.0 eq), K₂CO₃ (2.0-3.0 eq), and the chosen solvent (Acetonitrile or DMF, approx. 0.2 M).

-

Alkylation: Add the alkyl halide (1.2 eq) to the suspension.

-

Reaction: Heat the mixture to 60-80 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Rinse the filter cake with a small amount of the solvent.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

General Laboratory Workflow

Effective execution and optimization require a systematic workflow from setup to analysis.

Figure 2: Standard experimental workflow for N-alkylation synthesis and purification.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive base (e.g., NaH exposed to air/moisture). 2. Insufficiently anhydrous conditions. 3. Temperature too low or reaction time too short (especially for K₂CO₃ method). | 1. Use fresh, high-quality NaH. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Increase temperature and/or reaction time. Consider a more reactive alkyl iodide. |

| O-Alkylation Product Detected | 1. Reaction conditions favoring O-attack (e.g., certain solvent/cation combinations). 2. Highly reactive alkylating agent (e.g., alkyl sulfate). | 1. Switch to a polar aprotic solvent like DMF. 2. If using NaH, consider switching to a base with a softer cation like K₂CO₃ or Cs₂CO₃. |

| Difficult Purification | 1. Unreacted starting material is close in polarity to the product. 2. Mineral oil from NaH dispersion co-elutes with the product. | 1. Ensure the reaction goes to completion. Optimize chromatography solvent system using TLC. 2. Before workup, wash the NaH dispersion with anhydrous hexanes to remove mineral oil. |

Conclusion

The N-alkylation of this compound is a readily achievable transformation with careful consideration of reaction parameters. For robust, high-yield synthesis, the use of sodium hydride in an anhydrous polar aprotic solvent remains a gold standard. For applications where milder conditions are paramount, base-mediated alkylation with potassium carbonate provides a viable and safer alternative. As synthetic chemistry evolves, catalytic methods using alcohols as alkylating agents present a promising avenue for greener and more sustainable production of these valuable N-alkyl benzamide building blocks.[8][11][12]

References

-

Mechanism of N‐alkylation of amides via borrowing hydrogen. ResearchGate. [Link]

-

What strong bases that can be used to deprotonate secondary amine? Quora. [Link]

-

Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. National Center for Biotechnology Information (PMC). [Link]

-

Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

-

Amide. Wikipedia. [Link]

-

Acid and base-catalyzed hydrolysis of amides (video). Khan Academy. [Link]

-

Ch22: Alkylation of Amines. University of Calgary. [Link]

-

Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship, University of California. [Link]

-

Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

-

N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

- N-alkylation of amides and imides.

-

Ch20 : Amide hydrolysis. University of Calgary. [Link]

-

Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? ResearchGate. [Link]

-

N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. ResearchGate. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Purification of N-benzylbenzamides. Reddit. [Link]

-

Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

-

Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. National Center for Biotechnology Information (PMC). [Link]

-

The Direct Synthesis of N-Alkylated Amides via a Tandem Hydration/N-Alkylation Reaction from Nitriles, Aldoximes and Alcohols. ResearchGate. [Link]

Sources

- 1. Amide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Strategic Functionalization of the 5-Methyl Group in 3,4-Dichloro-5-methylbenzamide: Protocols and Mechanistic Insights

An Application Note and Comprehensive Guide for Researchers

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount for optimizing pharmacological profiles, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicology) properties.[1][2][3] The compound 3,4-Dichloro-5-methylbenzamide represents a privileged scaffold where the 5-methyl group serves as a key handle for diversification. Its benzylic protons exhibit enhanced reactivity, making this position an ideal target for selective functionalization.[4]

This comprehensive guide provides detailed application notes and protocols for the targeted functionalization of the 5-methyl group on this compound. We will explore key synthetic transformations, including benzylic bromination and oxidation, providing step-by-step methodologies. The causality behind experimental choices, mechanistic underpinnings, and the synthetic utility of the resulting derivatives are discussed in detail to empower researchers in drug development and synthetic chemistry.

Part 1: Synthesis of the Starting Material: this compound

A prerequisite for any functionalization campaign is a reliable source of the starting material. While this compound may not be readily commercially available, it can be synthesized in a straightforward two-step sequence from 3,4-dichloro-5-methylbenzoic acid.

Protocol 1.1: Synthesis of 3,4-Dichloro-5-methylbenzoyl chloride

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dichloro-5-methylbenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 3.0-5.0 eq) as the solvent and chlorinating agent.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 76 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-dichloro-5-methylbenzoyl chloride, an amber oil or low-melting solid, is typically used in the next step without further purification.

Protocol 1.2: Synthesis of this compound

-

In a separate flask, prepare a concentrated solution of ammonium hydroxide (NH₄OH, 5-10 eq) in water and cool it in an ice bath.

-

Slowly add the crude 3,4-dichloro-5-methylbenzoyl chloride from the previous step to the cold ammonium hydroxide solution with vigorous stirring. The addition is highly exothermic and will result in the precipitation of the benzamide.

-

Continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any unreacted ammonia and ammonium chloride salts.

-

Dry the solid under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Characterization Data for this compound:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (singlets or narrow doublets), a singlet for the methyl group (CH₃) around 2.3-2.5 ppm, and two broad singlets for the amide protons (-CONH₂) which may exchange with D₂O. |

| ¹³C NMR | Signals corresponding to the aromatic carbons (including the two chlorine-bearing carbons), the methyl carbon, and the amide carbonyl carbon. |

| IR (ATR) | Characteristic peaks for N-H stretching of the primary amide (two bands around 3100-3500 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-Cl stretching in the fingerprint region. |

| MS (ESI) | The molecular ion peak [M+H]⁺ and/or [M+Na]⁺, showing the characteristic isotopic pattern for two chlorine atoms. |

Part 2: Selective Functionalization of the 5-Methyl Group

The benzylic position of the 5-methyl group is susceptible to radical-mediated reactions and oxidation due to the ability of the benzene ring to stabilize the resulting radical or cationic intermediates.

Benzylic Bromination: Gateway to Further Derivatization

Benzylic bromination is a robust transformation that converts the methyl group into a bromomethyl group, a versatile electrophilic handle for introducing various nucleophiles. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is a standard and effective method.[5]

Mechanism Insight: The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), homolytically cleaves upon heating to generate radicals. These radicals abstract a bromine atom from NBS to form a bromine radical (Br•). The bromine radical then abstracts a hydrogen atom from the benzylic position of the substrate, forming a resonance-stabilized benzyl radical.[6] This benzylic radical reacts with a bromine source (either Br₂ generated in situ or NBS itself) to yield the desired benzyl bromide and regenerate a bromine radical, thus propagating the chain.[4][6]

Caption: Workflow for Benzylic Bromination.

Protocol 2.1: Synthesis of 3,4-Dichloro-5-(bromomethyl)benzamide

-

Materials:

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS, 1.1 eq), recrystallized from water before use.

-

2,2'-Azobisisobutyronitrile (AIBN, 0.1 eq)

-

Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or ethyl acetate). Note: Due to toxicity, CCl₄ should be replaced with safer alternatives where possible.[5]

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add this compound, NBS, and the chosen anhydrous solvent.

-

Add the radical initiator, AIBN.

-

Heat the mixture to reflux with vigorous stirring. The reaction is often initiated with a heat lamp or by heating in an oil bath.

-

Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, typically less polar spot, indicates product formation. The reaction is usually complete within 2-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the reaction mixture to remove the succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3,4-Dichloro-5-(bromomethyl)benzamide by recrystallization (e.g., from hexanes/ethyl acetate) or flash column chromatography.

-

-

Safety Precautions:

-

NBS is a lachrymator and should be handled in a well-ventilated fume hood.

-

AIBN is a potentially explosive solid and should be handled with care, avoiding grinding or excessive heat.

-

The reaction should be conducted under an inert atmosphere to prevent side reactions with atmospheric oxygen, which can act as a radical trap.[4]

-

Benzylic Oxidation: Accessing Higher Oxidation States

The benzylic methyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different chemical space for derivatization. The choice of oxidant and reaction conditions determines the final oxidation state.

Sources

- 1. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The medicinal chemist's toolbox for late stage functionalization of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dichloro-5-methylbenzamide

Welcome to the technical support center for the synthesis of 3,4-Dichloro-5-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize reaction conditions, improve yields, and ensure the purity of your final product by explaining the core chemical principles behind each step.

Overall Synthesis Workflow

The most reliable and common laboratory-scale synthesis of this compound proceeds via a two-step process. First, the corresponding carboxylic acid is activated by converting it to a highly reactive acyl chloride. This intermediate is then reacted with an ammonia source to form the target primary amide.[1][2] This method is generally preferred over direct amidation from the carboxylic acid, which often requires harsh conditions or expensive coupling agents due to the unfavorable acid-base reaction between a carboxylic acid and an amine.[3][4]